molecular formula C17H20N2O2S B1357284 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine CAS No. 912763-26-9

3-Phenyl-1-(toluene-4-sulfonyl)-piperazine

Cat. No.: B1357284
CAS No.: 912763-26-9
M. Wt: 316.4 g/mol
InChI Key: ZDMWJJZWFHWUBA-UHFFFAOYSA-N
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Description

3-Phenyl-1-(toluene-4-sulfonyl)-piperazine is an organic compound that features a piperazine ring substituted with a phenyl group and a toluene-4-sulfonyl group

Scientific Research Applications

3-Phenyl-1-(toluene-4-sulfonyl)-piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future directions for research on “3-Phenyl-1-(toluene-4-sulfonyl)-piperazine” would likely depend on its observed properties and potential applications . If the compound shows promising biological activity, it could be studied further as a potential pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine typically involves the reaction of piperazine with phenyl and toluene-4-sulfonyl derivatives. One common method involves the nucleophilic substitution reaction where piperazine reacts with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(toluene-4-sulfonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Toluene-4-sulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-(toluene-4-sulfonyl)-1H-indol-2-ylmethanol: A similar compound with an indole ring instead of a piperazine ring.

    1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one: Another related compound with a different substitution pattern.

Uniqueness

3-Phenyl-1-(toluene-4-sulfonyl)-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with phenyl and toluene-4-sulfonyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-11-18-17(13-19)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMWJJZWFHWUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587592
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-26-9
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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